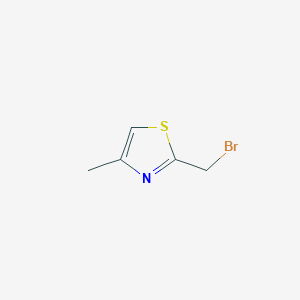

2-(Bromomethyl)-4-methyl-1,3-thiazole

CAS No.: 913073-81-1

Cat. No.: VC4231521

Molecular Formula: C5H6BrNS

Molecular Weight: 192.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 913073-81-1 |

|---|---|

| Molecular Formula | C5H6BrNS |

| Molecular Weight | 192.07 |

| IUPAC Name | 2-(bromomethyl)-4-methyl-1,3-thiazole |

| Standard InChI | InChI=1S/C5H6BrNS/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3 |

| Standard InChI Key | HAKYXXAQICRHJQ-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=N1)CBr |

Introduction

Structural and Physical Properties

The compound’s molecular formula is C₅H₆BrNS, with a molecular weight of 192.08 g/mol . Key structural attributes include:

-

Thiazole ring: A five-membered heterocycle containing sulfur (at position 1) and nitrogen (at position 3).

-

Bromomethyl group: Positioned at carbon 2, enabling nucleophilic substitution reactions.

-

Methyl group: Located at carbon 4, contributing to steric and electronic effects.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₆BrNS | |

| Molecular Weight | 192.08 g/mol | |

| Density | Not reported | |

| SMILES Code | CC1=CSC(CBr)=N1 | |

| IUPAC Name | 2-(Bromomethyl)-4-methyl-1,3-thiazole |

Synthesis and Reaction Mechanisms

The compound is typically synthesized via radical bromination of 4-methyl-1,3-thiazole. A common method involves:

-

Reagents: N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN).

-

Conditions: Reflux in a solvent (e.g., carbon tetrachloride or DMF).

-

Mechanism: Radical initiation by AIBN generates bromine radicals, which selectively brominate the methyl group at position 2 .

For industrial applications, continuous flow reactors are employed to optimize yield and scalability.

Chemical Reactivity and Functionalization

The bromomethyl group renders the compound highly reactive, enabling diverse transformations:

Nucleophilic Substitution

-

Reagents: Sodium azide, thiocyanate, or amines.

-

Conditions: Polar aprotic solvents (DMF/DMSO), elevated temperatures.

-

Products: Azides, thiocyanates, or substituted amines.

Oxidation

-

Reagents: m-CPBA, hydrogen peroxide, or KMnO₄.

-

Products: Sulfoxides or sulfones, depending on oxidizing strength .

Reduction

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | NaCN, DMF, 80°C | 2-(Cyanomethyl)-4-methyl-1,3-thiazole |

| Oxidation | m-CPBA, CH₂Cl₂, 0°C | Sulfoxide derivatives |

| Reduction | LiAlH₄, THF, reflux | 2-(Hydroxymethyl)-4-methylthiazoline |

| Hazard Symbol | Code | Description |

|---|---|---|

| ⚠️ | H302 | Harmful if swallowed |

| ⚠️ | H315 | Causes skin irritation |

| ⚠️ | H318 | Causes serious eye irritation |

| ⚠️ | H335 | May cause respiratory irritation |

Storage Recommendations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume